molecular formula C17H27NO2 B1673088 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- CAS No. 82668-33-5

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-

Cat. No.: B1673088
CAS No.: 82668-33-5
M. Wt: 277.4 g/mol
InChI Key: UOLJKAPABHXFRE-UHFFFAOYSA-N
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Description

TAM-67, also known as dominant-negative c-Jun, is a modified version of the c-Jun protein that lacks the transactivation domain. This compound is a potent inhibitor of activator protein 1 (AP-1) mediated transactivation. TAM-67 is primarily used in scientific research to study the role of AP-1 in various cellular processes, including tumorigenesis and inflammation .

Preparation Methods

The preparation of TAM-67 involves recombinant DNA technology. The gene encoding the modified c-Jun protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the TAM-67 protein, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

TAM-67 primarily functions as a biological inhibitor rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary interaction is with other proteins, specifically Jun or Fos family proteins, to inhibit AP-1 activation. This inhibition occurs through dimerization, where TAM-67 forms a complex with these proteins, preventing them from binding to DNA and activating transcription .

Scientific Research Applications

Mechanism of Action

TAM-67 exerts its effects by inhibiting the activation of AP-1. It achieves this by dimerizing with Jun or Fos family proteins, preventing them from forming functional AP-1 complexes that can bind to DNA and activate transcription. Additionally, TAM-67 can block nuclear factor kappa B (NFκB) activation by interacting with NFκB p65, further inhibiting transcriptional activation of target genes .

Comparison with Similar Compounds

TAM-67 is unique in its ability to inhibit AP-1 mediated transactivation without affecting general cell proliferation or hyperplasia. Similar compounds include other dominant-negative mutants of transcription factors, such as dominant-negative NFκB inhibitors. TAM-67 is distinct in its specificity for AP-1 and its ability to block both AP-1 and NFκB pathways .

Similar Compounds

  • Dominant-negative NFκB inhibitors
  • Dominant-negative Fos mutants
  • Dominant-negative Jun mutants

TAM-67’s specificity and dual inhibition of AP-1 and NFκB pathways make it a valuable tool in research focused on understanding the molecular mechanisms underlying cancer and inflammation .

Properties

CAS No.

82668-33-5

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3

InChI Key

UOLJKAPABHXFRE-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC

Appearance

Solid powder

Key on ui other cas no.

82668-33-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5,6-dimethoxyindan-2-yl)dipropylamine
5,6-dimethoxy-2-(di-n-propylamino)indan
5,6-dimethoxy-2-(dipropylamino)indan hydrochloride
PNU 99194A
PNU-99194A
U 99194
U 99194A
U-99194
U-99194A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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